molecular formula C5H3BrFN3O2 B582398 2-Bromo-5-fluoro-3-nitropyridin-4-amine CAS No. 1227958-53-3

2-Bromo-5-fluoro-3-nitropyridin-4-amine

Cat. No.: B582398
CAS No.: 1227958-53-3
M. Wt: 236
InChI Key: FSWBMPKJVVBGEM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-nitropyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and nitro groups attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 5-fluoro-3-nitropyridine, followed by amination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Reduction Reactions: The major product is 2-Bromo-5-fluoro-3-aminopyridine.

    Coupling Reactions: Biaryl compounds are the primary products

Scientific Research Applications

2-Bromo-5-fluoro-3-nitropyridin-4-amine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-nitropyridin-4-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and nitro groups makes it particularly useful in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

2-bromo-5-fluoro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWBMPKJVVBGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743611
Record name 2-Bromo-5-fluoro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-53-3
Record name 2-Bromo-5-fluoro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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